1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a benzyl group attached to the pyrazole ring at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position.
Scientific Research Applications
1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Future Directions
The future directions of “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” could involve its use in the synthesis of more complex organic compounds. Pyrazole derivatives have shown potential in various areas, including as γ-secretase modulators and as potential JAK2 inhibitors for myeloproliferative disorders therapy .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, such as enzymes and receptors, modulating their activity .
Mode of Action
Pyrazole compounds often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to modulate various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The carboxylic acid group in the compound could potentially enhance its solubility, thereby influencing its absorption and distribution .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized under acidic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: The pyrazole ring can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are typically employed.
Major Products Formed:
Oxidation: Amides, esters, and other carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted benzyl derivatives.
Comparison with Similar Compounds
1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid is similar to other pyrazole derivatives, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. it is unique due to the presence of the benzyl group, which can impart different chemical and biological properties. Other similar compounds include:
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
These compounds may differ in their reactivity, biological activity, and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-benzyl-3-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(12(15)16)8-14(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBUHXANSADUKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54815-29-1 | |
Record name | 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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